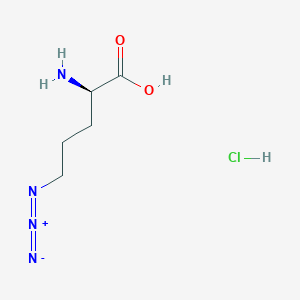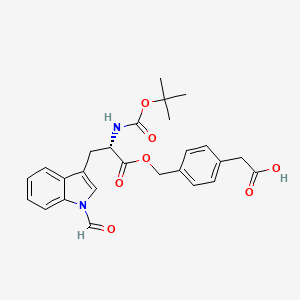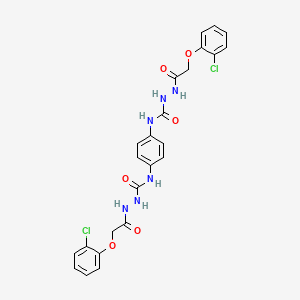
2-(4-Ethoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxycarbonylphenyl)phenol (4-EPCP) is a type of phenol compound that has many potential applications in scientific research. It is an aromatic compound that is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethoxycarbonylphenyl)phenol, 95% is widely used in scientific research due to its ability to act as a catalyst in a variety of reactions. It has been used in the synthesis of a variety of compounds, including drugs and other pharmaceuticals. It has also been used in the synthesis of dyes, fragrances, and other materials. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% has been used in the synthesis of polymers and other materials for use in the electronics industry.
Wirkmechanismus
2-(4-Ethoxycarbonylphenyl)phenol, 95% acts as a catalyst in a variety of reactions due to its ability to form hydrogen bonds with other molecules. This allows it to act as a bridge between two molecules, allowing them to react with each other. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% can act as a proton donor, allowing it to facilitate the transfer of protons between two molecules.
Biochemical and Physiological Effects
2-(4-Ethoxycarbonylphenyl)phenol, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% has been shown to have anti-bacterial and anti-fungal properties. It has also been shown to have a protective effect against certain types of toxins.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Ethoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to store and handle. Additionally, it is a relatively inexpensive compound that is widely available. However, 2-(4-Ethoxycarbonylphenyl)phenol, 95% can be toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(4-Ethoxycarbonylphenyl)phenol, 95%. One potential application is in the synthesis of new drugs and pharmaceuticals. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% could be used in the synthesis of new materials for use in the electronics industry. Additionally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% could be used to develop new methods of synthesizing existing compounds, such as dyes, fragrances, and other materials. Finally, 2-(4-Ethoxycarbonylphenyl)phenol, 95% could be used to develop new methods of synthesizing polymers and other materials.
Synthesemethoden
2-(4-Ethoxycarbonylphenyl)phenol, 95% can be synthesized through a variety of methods. The most commonly used method involves the reaction of 4-ethoxycarbonylphenol with a base such as potassium hydroxide. This reaction produces 2-(4-Ethoxycarbonylphenyl)phenol, 95% as a white solid. Other methods of synthesis include the reaction of 4-ethoxycarbonylphenol with a catalytic amount of sulfuric acid, the reaction of 4-ethoxycarbonylphenol with an alkyl halide, and the reaction of 4-ethoxycarbonylphenol with an aldehyde or ketone.
Eigenschaften
IUPAC Name |
ethyl 4-(2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETNFNRANOTFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672972 |
Source


|
| Record name | Ethyl 2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1209444-83-6 |
Source


|
| Record name | Ethyl 2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)

